molecular formula C13H17BrO3 B6290864 Methyl 3-bromo-2-butoxy-5-methylbenzoate CAS No. 2432849-00-6

Methyl 3-bromo-2-butoxy-5-methylbenzoate

Cat. No.: B6290864
CAS No.: 2432849-00-6
M. Wt: 301.18 g/mol
InChI Key: WDPOOTRPJKRWSD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-butoxy-5-methylbenzoate is a chemical compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a butoxy group, and a methyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-butoxy-5-methylbenzoate typically involves the esterification of 3-bromo-2-butoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-butoxy-5-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Oxidation: The butoxy group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Ester Hydrolysis: 3-bromo-2-butoxy-5-methylbenzoic acid and methanol.

    Oxidation: 3-bromo-2-carboxy-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-butoxy-5-methylbenzoate is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-butoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-butoxybenzoate
  • Methyl 3-bromo-5-methylbenzoate
  • Methyl 2-butoxy-5-methylbenzoate

Uniqueness

Methyl 3-bromo-2-butoxy-5-methylbenzoate is unique due to the combination of its bromine atom, butoxy group, and methyl ester functional group. This combination imparts distinct chemical properties, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

methyl 3-bromo-2-butoxy-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-4-5-6-17-12-10(13(15)16-3)7-9(2)8-11(12)14/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPOOTRPJKRWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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